molecular formula C11H9FO2 B8315293 2-(4-Fluorophenyl)-1,3-cyclopentanedione

2-(4-Fluorophenyl)-1,3-cyclopentanedione

Cat. No. B8315293
M. Wt: 192.19 g/mol
InChI Key: SJGHVIQNVFDCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893091B2

Procedure details

The title compound was prepared as described in U.S. Pat. No. 5,750,549 or was obtained from its ½ TEA salt as described in U.S. Pat. No. 6,479,518 and J. Org. Chem., 67, 5993-6000 (2002). In the latter case, the ½ TEA salt was suspended in water, the water was acidified with 2N HCl until the pH was less than 2, and the mixture was extracted twice with ethyl acetate. The ethyl acetate layers were each successively washed with brine, combined, and dried over sodium sulfate. Removal of solvent in vacuo afforded the free acid as a thick oil which solidified on standing. Method B: The title compound was also prepared as follows. To a 100 L flask was charged sequentially 113.3 g (0.50 mol) of Pd(OAc)2, 331.4 g (1.11 mol) of 2-(di-t-butylphosphino)biphenyl, 2.476 kg (25.24 mol) of 1, 3-cyclopentanedione, and 10.72 kg (50.5 mol) of powdered K3PO4. The resulting mixture was degassed (3×) by vacuum/N2 back fills. The vessel was then charged with 26 L of 1, 4-dioxane and 4.28 kg (32.78 mol) of 1-chloro-4-fluorbenzene and the vessel degassed (3×) with vacuum/N2 back fills. The resulting slurry was heated to reflux for 12 h, cooled to rt, and water (23 L) was added. The vessel was rinsed with an additional 6 L of water and the reaction mixture further diluted with an additional 46 L of water. To the homogeneous solution was added 9 L of conc. HCl to adjust the pH to 1 and the solution aged for 2.5 h. The slurry was then filtered and the cake washed with 17 L of water and 17 L of toluene. The solid was then dried at 60° C. for 48 h, providing 2-(4-fluoro-phenyl)-1,3-cyclopentanedione as a light tan solid.
Quantity
4.28 kg
Type
reactant
Reaction Step One
Quantity
26 L
Type
reactant
Reaction Step One
Quantity
331.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
2.476 kg
Type
reactant
Reaction Step Two
[Compound]
Name
3-cyclopentanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.72 kg
Type
reactant
Reaction Step Two
Quantity
113.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)([CH3:4])(C)[CH3:2].[O-:22]P([O-])([O-])=O.[K+].[K+].[K+].Cl[C:31]1[CH:36]=[CH:35][C:34]([F:37])=[CH:33][CH:32]=1.[O:38]1[CH2:43][CH2:42]OCC1>CC([O-])=O.CC([O-])=O.[Pd+2]>[F:37][C:34]1[CH:35]=[CH:36][C:31]([CH:42]2[C:43](=[O:38])[CH2:4][CH2:1][C:2]2=[O:22])=[CH:32][CH:33]=1 |f:1.2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
4.28 kg
Type
reactant
Smiles
ClC1=CC=C(C=C1)F
Name
Quantity
26 L
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
331.4 g
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Name
1
Quantity
2.476 kg
Type
reactant
Smiles
Name
3-cyclopentanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10.72 kg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
113.3 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed (3×) by vacuum/N2
CUSTOM
Type
CUSTOM
Details
the vessel degassed (3×) with vacuum/N2
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
ADDITION
Type
ADDITION
Details
water (23 L) was added
WASH
Type
WASH
Details
The vessel was rinsed with an additional 6 L of water
ADDITION
Type
ADDITION
Details
the reaction mixture further diluted with an additional 46 L of water
ADDITION
Type
ADDITION
Details
To the homogeneous solution was added 9 L of conc. HCl
FILTRATION
Type
FILTRATION
Details
The slurry was then filtered
WASH
Type
WASH
Details
the cake washed with 17 L of water and 17 L of toluene
CUSTOM
Type
CUSTOM
Details
The solid was then dried at 60° C. for 48 h
Duration
48 h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.